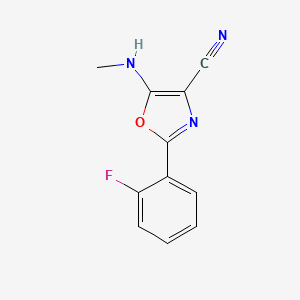![molecular formula C17H17N5O2 B5719269 N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719269.png)
N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide, also known as Compound A, is a novel chemical compound that has gained attention in the scientific community for its potential applications in research.
作用機序
N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide A is believed to modulate the activity of certain ion channels in the brain, specifically the transient receptor potential cation channel subfamily V member 1 (TRPV1) and the acid-sensing ion channel 3 (ASIC3). By modulating the activity of these channels, N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide A may have a neuroprotective effect and may be useful in treating neurological disorders.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide A has been shown to have anti-inflammatory properties and may be useful in treating inflammatory diseases. It has also been found to inhibit the growth of cancer cells in vitro. In addition, N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide A has been shown to modulate the activity of certain ion channels in the brain and may have a neuroprotective effect.
実験室実験の利点と制限
One advantage of using N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide A in lab experiments is its potential therapeutic applications in various research fields. However, one limitation is that further research is needed to fully understand the mechanism of action and potential side effects of N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide A.
将来の方向性
There are several potential future directions for research on N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide A. One area of interest is its potential use as a therapeutic agent for neurological disorders, such as epilepsy and chronic pain. Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide A and its potential side effects. Another area of interest is its potential use in cancer research, specifically in developing new treatments for cancer. Overall, there is a need for further research to fully understand the potential applications of N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide A in various research fields.
合成法
N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide A can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenylamine with 4-chlorophenylacetic acid to form an intermediate compound. This intermediate compound is then reacted with sodium azide to form the tetrazole ring, which is further coupled with 3-bromoanisole to form N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide A.
科学的研究の応用
N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide A has been found to have potential applications in various research fields, including neuroscience, immunology, and cancer research. It has been shown to modulate the activity of certain ion channels in the brain and has potential use as a therapeutic agent for neurological disorders. Additionally, N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide A has been shown to have anti-inflammatory properties and may be useful in treating inflammatory diseases. It has also been found to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-12-6-7-16(13(2)8-12)19-17(23)10-24-15-5-3-4-14(9-15)22-11-18-20-21-22/h3-9,11H,10H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHGYDLUHOAUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC(=C2)N3C=NN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5719200.png)


![2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5719214.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5719221.png)
![1-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5719226.png)
![methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5719236.png)


![2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5719251.png)


![(4-ethylcyclohexyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B5719296.png)